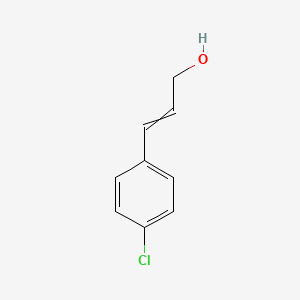

3-(4-Chlorophenyl)prop-2-en-1-ol

Description

Positioning within the Class of Cinnamyl Alcohols and Allylic Systems

Cinnamyl alcohol (3-phenyl-2-propen-1-ol) is the parent compound of 3-(4-chlorophenyl)prop-2-en-1-ol. Cinnamyl alcohol itself is a naturally occurring substance found in the esters of storax, Balsam of Peru, and cinnamon leaves. wikipedia.org It is known for its characteristic sweet, balsamic, and hyacinth-like odor. wikipedia.org

The defining feature of cinnamyl alcohols and, more broadly, allylic alcohols, is the presence of a hydroxyl group attached to a carbon atom that is adjacent to a carbon-carbon double bond. This structural motif, known as an allylic system, imparts unique reactivity to the molecule. The allylic position is susceptible to various transformations, including substitution and oxidation reactions. For example, allylic alcohols can be oxidized to the corresponding α,β-unsaturated aldehydes or carboxylic acids. nih.gov

The chlorine substituent on the phenyl ring of this compound modifies its electronic properties. The electron-withdrawing nature of the chlorine atom can influence the reactivity of the aromatic ring and the allylic system.

Historical Context and Early Reports on Related Compounds

The study of cinnamyl alcohol and its derivatives has a long history, intertwined with the development of organic synthesis and the investigation of natural products. The synthesis of vanillin, a related aromatic aldehyde, from coniferin (B30667) (a glucoside of coniferyl alcohol) was first reported in 1874 by Ferdinand Tiemann and Wilhelm Haarmann. wikipedia.org This marked an early milestone in the synthesis of aromatic compounds.

The reduction of α,β-unsaturated aldehydes, such as cinnamaldehyde (B126680), to their corresponding alcohols is a fundamental transformation in organic chemistry. One of the earliest and most significant methods for this conversion is the Meerwein-Ponndorf-Verley (MPV) reduction, discovered independently by Hans Meerwein, Rudolf Schmidt, and Albert Verley in 1925. numberanalytics.comwikipedia.org This reaction utilizes an aluminum alkoxide catalyst, typically aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol (B130326). wikipedia.orgthermofisher.comorganic-chemistry.org The MPV reduction is known for its high chemoselectivity, as it can reduce aldehydes and ketones without affecting other functional groups like alkenes and alkynes. wikipedia.org This method provided an early and reliable route to cinnamyl alcohol and its derivatives from readily available cinnamaldehydes.

Over the years, numerous other methods for the synthesis of cinnamyl alcohols have been developed, including reductions with metal hydrides and catalytic transfer hydrogenation. organic-chemistry.org The ongoing interest in these compounds is driven by their importance as synthetic intermediates and their presence in various natural products.

Structure

3D Structure

Properties

Molecular Formula |

C9H9ClO |

|---|---|

Molecular Weight |

168.62 g/mol |

IUPAC Name |

3-(4-chlorophenyl)prop-2-en-1-ol |

InChI |

InChI=1S/C9H9ClO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6,11H,7H2 |

InChI Key |

HFMHVOCTLZMPRY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=CCO)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Chlorophenyl Prop 2 En 1 Ol and Its Analogues

Precursor-Based Synthetic Routes

Reduction of α,β-Unsaturated Aldehydes

A primary and direct method for synthesizing 3-(4-chlorophenyl)prop-2-en-1-ol is the reduction of 4-chlorocinnamaldehyde (B90052). This transformation requires a chemoselective reducing agent that can reduce the aldehyde functional group without affecting the carbon-carbon double bond.

Several reducing agents are suitable for this purpose. Sodium borohydride (B1222165) (NaBH4) is a commonly used reagent for the reduction of aldehydes and ketones. masterorganicchemistry.comchemguide.co.uk While it is generally effective, the reaction conditions can be optimized to enhance the selectivity for the 1,2-reduction of the carbonyl group over the 1,4-conjugate reduction of the double bond. masterorganicchemistry.comwikipedia.org The use of NaBH4 in the presence of cerium(III) chloride (the Luche reduction) significantly improves the selectivity for the formation of the allylic alcohol. masterorganicchemistry.comacs.org

Another effective method is the Meerwein-Ponndorf-Verley (MPV) reduction, which employs a metal alkoxide, typically aluminum isopropoxide, as the catalyst in the presence of a sacrificial alcohol like isopropanol (B130326). wikipedia.orgnumberanalytics.comorganic-chemistry.org This method is highly chemoselective for the reduction of aldehydes and ketones and is advantageous due to its use of an inexpensive and environmentally friendly metal catalyst. wikipedia.org The reaction proceeds through a six-membered ring transition state, involving a hydride transfer from the alcohol to the carbonyl compound. wikipedia.orgtandfonline.com The MPV reduction has been successfully applied to the selective reduction of cinnamaldehyde (B126680) to cinnamyl alcohol, with high conversion and selectivity reported using composite oxide catalysts. google.com

Furthermore, biosynthesis methods using engineered Escherichia coli have been developed for the production of cinnamyl alcohol from cinnamic acid, showcasing a green and sustainable alternative to chemical synthesis. nih.gov

Reduction of α,β-Unsaturated Ketones (e.g., Chalcone (B49325) Derivatives)

The synthesis of analogues of this compound can be achieved by the reduction of the corresponding α,β-unsaturated ketones, such as chalcone derivatives. Chalcones, or 1,3-diaryl-2-propen-1-ones, serve as important precursors.

Sodium Borohydride Reduction Strategies for Allylic Alcohols

Sodium borohydride (NaBH4) is a versatile reducing agent for converting α,β-unsaturated ketones to allylic alcohols. masterorganicchemistry.com However, the reduction of chalcones with NaBH4 can potentially lead to a mixture of products, including the saturated ketone (from 1,4-reduction) and the saturated alcohol (from complete reduction). stackexchange.comyoutube.com

To achieve selective 1,2-reduction of the carbonyl group to form the desired allylic alcohol, specific strategies are employed. The Luche reduction, which involves the use of NaBH4 in combination with a Lewis acid like cerium(III) chloride (CeCl3), is a highly effective method. masterorganicchemistry.comacs.org The CeCl3 activates the carbonyl group, making it more susceptible to nucleophilic attack by the hydride, thereby favoring the formation of the allylic alcohol. masterorganicchemistry.com This method has been successfully implemented in both batch and continuous flow processes for the selective reduction of α,β-unsaturated carbonyl compounds. acs.org

The reaction solvent and temperature also play a crucial role in the selectivity. The reduction of chalcones is often carried out in methanol (B129727) or ethanol (B145695) at low temperatures to minimize side reactions. youtube.comwpmucdn.com

Condensation Reactions Utilizing Substituted Benzaldehydes and Acetophenone (B1666503) Derivatives (as precursors to ketones for subsequent reduction)

A common and versatile method for synthesizing the chalcone precursors required for the production of this compound analogues is the Claisen-Schmidt condensation. researchgate.netscribd.comchegg.comnih.gov This reaction involves the base-catalyzed condensation of a substituted benzaldehyde (B42025) with an acetophenone derivative.

For the synthesis of a precursor to this compound, 4-chlorobenzaldehyde (B46862) would be reacted with acetophenone. chegg.com The reaction is typically carried out in the presence of a base such as sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent like ethanol. The resulting α,β-unsaturated ketone, a chalcone, can then be reduced to the corresponding allylic alcohol as described in the previous section.

The Claisen-Schmidt condensation is a robust reaction that allows for the synthesis of a wide variety of chalcone derivatives by varying the substituents on both the benzaldehyde and acetophenone starting materials. researchgate.netscribd.comnih.gov This versatility makes it a key step in accessing a diverse range of allylic alcohol analogues. Solvent-free Claisen-Schmidt reactions have also been reported, offering a more environmentally friendly approach. rsc.org

Below is a table summarizing the synthesis of a chalcone derivative via Claisen-Schmidt condensation:

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 4-Chlorobenzaldehyde | Acetophenone | Sodium Hydroxide | Ethanol | 3-(4-chlorophenyl)-1-phenyl-2-propen-1-one |

Synthesis from Propargylic Alcohol Derivatives

An alternative approach to the synthesis of this compound and its analogues involves the use of propargylic alcohol derivatives as starting materials.

Metal-Catalyzed Arylation of Propargylic Alcohols

The Sonogashira coupling reaction, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, provides a powerful method for the synthesis of substituted propargylic alcohols. wikipedia.orgorganic-chemistry.org In this context, propargyl alcohol can be coupled with a 4-chlorosubstituted aryl halide, such as 4-chloroiodobenzene or 4-chlorobromobenzene, in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This reaction would yield 3-(4-chlorophenyl)prop-2-yn-1-ol.

Subsequent selective reduction of the triple bond in the resulting propargylic alcohol to a double bond would furnish the desired this compound. This reduction can be achieved using various methods, such as catalytic hydrogenation with a Lindlar catalyst or reduction with a dissolving metal like sodium in liquid ammonia (B1221849).

A domino coupling-isomerization reaction has also been reported where the Sonogashira coupling of electron-deficient aryl halides with propargyl alcohols leads directly to α,β-unsaturated ketones. nih.gov These ketones can then be reduced to the target allylic alcohols.

The following table outlines the synthesis of a propargylic alcohol intermediate via Sonogashira coupling:

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| Propargyl alcohol | 4-Chloroiodobenzene | Pd catalyst, Cu(I) co-catalyst, base | 3-(4-chlorophenyl)prop-2-yn-1-ol |

Stereoselective Synthesis Approaches

Achieving high levels of stereocontrol is a critical aspect of modern organic synthesis, particularly for the preparation of enantiomerically pure compounds. For this compound, which contains a stereogenic center at the carbinol carbon, several strategies can be employed to control its absolute configuration.

Asymmetric Reduction Methods

The most direct approach to chiral this compound is the asymmetric reduction of the corresponding prochiral α,β-unsaturated aldehyde, 3-(4-chlorophenyl)prop-2-enal. This transformation requires a chiral reducing agent or a catalyst that can deliver a hydride to one of the two enantiotopic faces of the carbonyl group with high selectivity.

Prominent among these methods is the Corey-Bakshi-Shibata (CBS) reduction , which utilizes a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones and, in some cases, enals. nrochemistry.comalfa-chemistry.comwikipedia.org The catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, coordinates with borane (B79455) to form a complex that facilitates the stereoselective transfer of a hydride to the carbonyl carbon. nrochemistry.comalfa-chemistry.com The stereochemical outcome is generally predictable, with the structure of the catalyst dictating the facial selectivity of the hydride attack. nrochemistry.comalfa-chemistry.com While highly effective for a wide range of ketones, the application of CBS reduction to α,β-unsaturated aldehydes requires careful optimization to prevent reduction of the carbon-carbon double bond. The enantioselectivity of the CBS reduction is influenced by factors such as temperature and the choice of borane source, with lower temperatures generally favoring higher enantiomeric excess (ee). wikipedia.org Recent studies have also highlighted the importance of London dispersion interactions, rather than just steric hindrance, in determining the enantioselectivity of the CBS reduction. nih.gov

Asymmetric transfer hydrogenation represents another powerful strategy for the enantioselective reduction of prochiral ketones and aldehydes. nih.govcapes.gov.br This method employs a chiral transition metal catalyst, often based on ruthenium or rhodium, in conjunction with a hydrogen donor such as isopropanol or formic acid. capes.gov.br The transfer of hydrogen from the donor to the substrate is mediated by the chiral catalyst, leading to the formation of the chiral alcohol with high enantiopurity. For substituted cinnamaldehydes, the choice of the chiral ligand coordinated to the metal center is crucial for achieving high selectivity.

Enzymatic reductions also offer a highly selective and environmentally benign route to chiral alcohols. Alcohol dehydrogenases (ADHs) can catalyze the reduction of aldehydes and ketones with high enantioselectivity under mild conditions.

| Method | Catalyst/Reagent | Key Features |

| Corey-Bakshi-Shibata (CBS) Reduction | Chiral oxazaborolidine, Borane | Predictable stereochemistry, high enantioselectivity for many ketones. nrochemistry.comalfa-chemistry.comwikipedia.org |

| Asymmetric Transfer Hydrogenation | Chiral Ru or Rh complexes, H-donor | High catalytic efficiency, uses readily available hydrogen donors. nih.govcapes.gov.br |

| Enzymatic Reduction | Alcohol Dehydrogenases (ADHs) | High enantioselectivity, mild reaction conditions, environmentally friendly. |

Chiral Pool Synthesis Considerations

Chiral pool synthesis leverages naturally occurring enantiopure compounds, such as amino acids, carbohydrates, and terpenes, as starting materials for the synthesis of complex chiral molecules. numberanalytics.com This approach can be highly efficient as the initial chirality is already present, often reducing the number of synthetic steps required to obtain the target molecule in an enantiomerically pure form. numberanalytics.com

For the synthesis of chiral this compound and its analogues, L-phenylalanine presents a logical starting point from the chiral pool. acs.orgtaylorandfrancis.com L-phenylalanine possesses the basic C6-C3 carbon skeleton (a phenyl group attached to a three-carbon chain) that is characteristic of phenylpropanoids. taylorandfrancis.com A synthetic strategy could involve the conversion of L-phenylalanine to a chiral intermediate that can then be elaborated to the target allylic alcohol. For instance, enzymatic or chemical transformations can be employed to convert L-phenylalanine into chiral building blocks. acs.org A multi-enzyme cascade has been developed to convert L-phenylalanine into enantiomerically pure 1,2-amino alcohols, demonstrating the feasibility of using this amino acid as a precursor for chiral phenylpropanoid derivatives. acs.org The synthesis of both enantiomers of unnatural phenylalanine derivatives has also been achieved through asymmetric α-alkylation of a glycine (B1666218) Schiff base using chiral phase-transfer catalysts, offering another route to functionalized C6-C3 building blocks. nih.govnih.gov

Carbohydrates also represent a vast and structurally diverse source of chirality for chiral pool synthesis. elsevierpure.comscripps.eduuniversiteitleiden.nluniversiteitleiden.nl Readily available monosaccharides like glucose and fructose (B13574) can be chemically modified to create chiral synthons that can be incorporated into the target molecule. While more synthetically demanding for a simple structure like this compound, carbohydrate-derived building blocks are invaluable for the synthesis of more complex natural products containing multiple stereocenters. elsevierpure.comuniversiteitleiden.nl

Enantiomeric Resolution Techniques for Related Allylic Alcohols

The Sharpless asymmetric epoxidation is a powerful method for the enantioselective epoxidation of primary and secondary allylic alcohols, and it can also be effectively used for the kinetic resolution of racemic allylic alcohols. harvard.edu The reaction employs a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidant, typically tert-butyl hydroperoxide. harvard.edu In a kinetic resolution scenario, one enantiomer of the racemic allylic alcohol reacts significantly faster to form the corresponding epoxy alcohol, leaving the unreacted, slower-reacting enantiomer in high enantiomeric excess.

The resulting chiral 2,3-epoxy alcohols are versatile synthetic intermediates that can be transformed into a variety of other functional groups. harvard.edu The regioselectivity of the nucleophilic ring-opening of these epoxy alcohols is a key consideration. While uncatalyzed openings can lead to mixtures of products, the use of titanium(IV) isopropoxide can direct nucleophilic attack to the C-3 position with high selectivity. harvard.edu This allows for the synthesis of a wide range of chiral 1,2-diols with diverse substituents.

Under basic conditions, 2,3-epoxy alcohols can undergo a Payne rearrangement , which involves the isomerization to a 1,2-epoxy alcohol via an intramolecular nucleophilic attack of the adjacent hydroxyl group. wikipedia.orgsynarchive.comorganicreactions.orguomustansiriyah.edu.iqwiley.com This reversible rearrangement proceeds with inversion of configuration at the carbon being attacked. wikipedia.org The position of the equilibrium is influenced by the substitution pattern of the epoxy alcohol. The Payne rearrangement, often followed by in situ nucleophilic opening, provides a powerful tool for the synthesis of functionalized diols that might not be directly accessible from the initial epoxy alcohol. organicreactions.orgwiley.com

The nucleophilic opening of the chiral epoxy alcohols can be achieved with a variety of nucleophiles, including amines, thiols, and cyanides, leading to the formation of chiral amino alcohols, hydroxy sulfides, and hydroxy nitriles, respectively. rsc.orgtandfonline.comacs.orgacs.org For example, the reaction with an amine nucleophile can produce a β-amino alcohol, a common structural motif in many pharmaceuticals. rsc.org The regioselectivity of this ring-opening can often be controlled by the choice of catalyst. rsc.org

| Transformation | Reagents/Conditions | Product Type |

| Sharpless Epoxidation (Kinetic Resolution) | Ti(O-i-Pr)4, chiral DET, t-BuOOH | Chiral Epoxy Alcohol and Enantioenriched Allylic Alcohol |

| Nucleophilic Ring-Opening (C-3 selective) | Nucleophile, Ti(O-i-Pr)4 | Chiral 1,2-Diol with new substituent at C-3 harvard.edu |

| Payne Rearrangement | Basic conditions | Isomeric 1,2-Epoxy Alcohol wikipedia.orgsynarchive.comorganicreactions.org |

| Payne Rearrangement/Opening | Base, Nucleophile | Functionalized Diol organicreactions.orgwiley.com |

| Reduction of Epoxy Alcohol | Red-Al | 1,3-Diol |

Green Chemistry Principles in Synthesis (e.g., Ultrasound-Assisted Methods for related compounds)

The principles of green chemistry aim to design chemical processes that are more environmentally friendly, safer, and more efficient. For the synthesis of this compound and its analogues, several green chemistry strategies can be applied.

Ultrasound-assisted synthesis has emerged as a valuable tool in green chemistry. orientjchem.orgresearchgate.netnih.govrsdjournal.org The use of ultrasonic irradiation can significantly accelerate reaction rates, improve yields, and allow for milder reaction conditions, often reducing the need for harsh reagents and high temperatures. orientjchem.orgresearchgate.net For instance, the reduction of aldehydes, including cinnamaldehyde, has been successfully carried out using sodium borohydride in aqueous media under ultrasonic irradiation. orientjchem.orgresearchgate.net This method offers a greener alternative to conventional reduction methods that often rely on volatile organic solvents. The hydrogenation of cinnamaldehyde has also been shown to be enhanced by ultrasound, with increased activity for catalysts like Pd-black and Raney Ni. nih.gov Furthermore, ultrasound has been employed in the synthesis of various derivatives, such as xanthenes, showcasing its broad applicability in promoting organic reactions. nih.gov

The development of biocatalytic cascades is another cornerstone of green chemistry. A three-step biocatalytic cascade has been reported for the production of cinnamyl alcohol from L-phenylalanine, utilizing phenylalanine ammonia lyase, carboxylic acid reductase, and an alcohol dehydrogenase. nih.gov This process operates at ambient temperature and pressure in an aqueous solution, representing a highly sustainable synthetic route. nih.gov

The use of supercritical fluids , such as carbon dioxide, as reaction media is another green alternative to conventional organic solvents. A patent describes a method for synthesizing cinnamyl alcohol derivatives using a two-phase system of supercritical carbon dioxide and water under microwave irradiation, which simplifies the production process and reduces waste. google.com

The selective oxidation of cinnamyl alcohol to cinnamaldehyde has also been studied under green chemistry principles, employing molecular oxygen as the oxidant and a supported bimetallic catalyst, which can be recycled and reused. mdpi.com This approach aligns with the green chemistry goal of using catalytic rather than stoichiometric reagents.

Advanced Spectroscopic and Structural Elucidation of 3 4 Chlorophenyl Prop 2 En 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide invaluable information about the chemical environment of each nucleus, allowing for a detailed structural assignment.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 3-(4-chlorophenyl)prop-2-en-1-ol displays distinct signals corresponding to the aromatic, vinylic, and aliphatic protons. The aromatic protons on the para-substituted chlorophenyl ring typically appear as two doublets in the range of δ 7.2-7.4 ppm. The protons on the double bond, H-2 and H-3, resonate further downfield due to the deshielding effect of the aromatic ring and the double bond itself. The vinylic proton H-2 typically appears as a doublet of triplets, while the H-3 proton is observed as a doublet. The methylene (B1212753) protons (H-1) adjacent to the hydroxyl group are observed as a doublet, and the hydroxyl proton gives a broad singlet that can exchange with D₂O.

Table 1: ¹H NMR Chemical Shift and Coupling Constant Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H | 7.2-7.4 | m | - |

| H-3 | ~6.6 | d | ~16.0 |

| H-2 | ~6.3 | dt | ~16.0, ~5.0 |

| H-1 | ~4.3 | d | ~5.0 |

| OH | Variable | br s | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration used.

Carbon-13 NMR (¹³C NMR) Analysis of Chemical Shifts and Multiplicities

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The aromatic carbons of the 4-chlorophenyl group show distinct signals, with the carbon bearing the chlorine atom (C-ipso) appearing at a characteristic chemical shift. The vinylic carbons (C-2 and C-3) and the methylene carbon (C-1) also have specific resonances.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-ipso (C-Cl) | ~133 |

| C-para | ~135 |

| C-ortho | ~128 |

| C-meta | ~127 |

| C-3 | ~131 |

| C-2 | ~128 |

| C-1 | ~63 |

Note: Chemical shifts are approximate and can be influenced by the experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Vibrational Band Assignments for Characteristic Functional Groups

The IR spectrum of this compound exhibits several key absorption bands that confirm its structure. A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic and vinylic protons are observed around 3000-3100 cm⁻¹. The C=C double bond stretching of the alkene and the aromatic ring appear in the 1580-1650 cm⁻¹ region. The C-O stretching vibration is typically found in the 1000-1250 cm⁻¹ range. Finally, a strong absorption corresponding to the C-Cl bond is also present.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) |

| C-H (aromatic/vinylic) | Stretching | 3000-3100 |

| C=C (alkene/aromatic) | Stretching | 1580-1650 |

| C-O | Stretching | 1000-1250 |

| C-Cl | Stretching | ~750 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is crucial for determining the precise molecular formula of a compound. For this compound, with a molecular formula of C₉H₉ClO, HRMS provides an accurate mass measurement that distinguishes it from other compounds with the same nominal mass. The calculated exact mass for C₉H₉ClO is 168.0342 g/mol . nih.gov The experimentally determined mass from HRMS would be expected to be very close to this value, confirming the elemental composition of the molecule. The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) in the mass spectrum further corroborates the presence of a chlorine atom in the molecule.

X-ray Crystallography for Solid-State Structure

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule, which are essential for understanding its chemical and physical properties. Furthermore, analysis of the crystal packing reveals the nature and geometry of intermolecular interactions that govern the supramolecular architecture. For chiral molecules, X-ray crystallography can also be used to determine the absolute configuration.

Confirmation of Absolute Configuration (for chiral derivatives)

The determination of the absolute configuration of a chiral molecule is crucial for understanding its stereospecific interactions, particularly in biological systems. wikipedia.org X-ray crystallography is a powerful method for assigning the absolute configuration of enantiomerically pure compounds. wikipedia.org This is often achieved through the analysis of anomalous dispersion effects, which are most pronounced when heavier atoms are present in the structure. The Flack parameter is a critical value derived from the crystallographic data that indicates the correctness of the determined absolute stereochemistry.

A comprehensive search of the scientific literature did not yield any X-ray crystallographic studies on chiral derivatives of this compound. The parent compound itself is achiral. Therefore, no specific examples of absolute configuration determination for this class of compounds can be presented.

In principle, should a chiral derivative of this compound be synthesized, for instance, by introducing a stereocenter via Sharpless asymmetric epoxidation of the allyl alcohol moiety, its absolute configuration could be determined by single-crystal X-ray diffraction. The presence of the chlorine atom would be advantageous for such a determination due to its anomalous scattering properties.

Intermolecular Interactions and Crystal Packing Analysis

Detailed crystallographic studies have been conducted on derivatives such as 3-(4-Chlorophenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one and 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one.

In the crystal structure of 3-(4-Chlorophenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one , the molecules form centrosymmetric dimers through intermolecular N—H⋯O hydrogen bonds. These dimers are further interconnected by C—H⋯π interactions involving the benzene (B151609) and pyrrole (B145914) rings. Additionally, a weak π–π stacking interaction between the pyrrole rings contributes to the stability of the crystal lattice.

The crystal packing of 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is influenced by C—H⋯O interactions. The molecules pack in a non-centrosymmetric space group.

The crystallographic data for these derivatives are summarized in the table below.

| Compound Name | 3-(4-Chlorophenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one |

| Molecular Formula | C₁₃H₁₀ClNO |

| Molecular Weight | 231.67 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 13.0401(7) Åb = 5.6326(3) Åc = 15.6857(8) Åα = 90°β = 94.979(3)°γ = 90° |

| Volume (ų) | 1147.76(10) |

| Z | 4 |

| Key Intermolecular Interactions | N—H⋯O hydrogen bonds (forming R²₂(10) dimers), C—H⋯π interactions, π–π stacking |

Computational Chemistry Investigations of 3 4 Chlorophenyl Prop 2 En 1 Ol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and other chemical properties with high accuracy.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to locate the minimum energy structure of a molecule. For molecules with rotatable bonds, a conformational analysis is crucial to identify the most stable conformer.

In a study on (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, DFT calculations at the B3LYP/6-311G(d,p) level were used to optimize the molecular structure. The analysis of bond lengths and angles confirmed the proposed geometrical framework frontiersin.org. A key finding was the presence of an intramolecular hydrogen bond between the oxygen of the carbonyl group and the hydrogen of the hydroxyl group, with a calculated bond length of 1.6372 Å, which helps to stabilize the molecule's conformation frontiersin.org. The dipole moment for this related chalcone (B49325) was calculated to be 2.57 Debye, indicating a polar nature frontiersin.org.

For related allylic alcohol systems, such as monolignols (p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol), geometry optimization using DFT (B3LYP/6-31G(d,p)) has also been performed. These studies show that C-H and C-C bond lengths are typically longer than O-H bond lengths due to the high electronegativity of oxygen cellulosechemtechnol.ro. Conformational analysis of complex alcohols, like tetrahydrofurfuryl alcohol, has been successfully performed using DFT in combination with rotational spectroscopy to unambiguously distinguish between nearly isoenergetic conformers that differ in their ring puckering and substituent orientation d-nb.inforesearchgate.net.

Optimized Geometrical Parameters for a Related Chalcone (Data for (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one)

| Parameter | Value (Å) | Reference |

| O-H (hydroxyl) H-bond | 1.6372 | frontiersin.org |

| C=O (carbonyl) | Not specified | |

| C=C (enone) | Not specified | |

| C-Cl (chloro) | Not specified |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower stability scirp.orgnih.gov.

For the related compound (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, the HOMO-LUMO energy gap was calculated to be 3.65 eV using the TD-DFT method at the B3LYP/6-311G(d,p) basis set frontiersin.orgresearchgate.net. This relatively small bandgap suggests that an inevitable charge transfer phenomenon occurs within the molecule, contributing to its reactivity frontiersin.orgresearchgate.net. In another related chalcone, (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, the HOMO-LUMO transition implies an electron density transfer from the chlorophenyl ring to the fluorophenyl ring reddit.com.

Studies on monolignols like p-coumaryl, coniferyl, and sinapyl alcohols also confirm that charge transfer occurs within the molecules, as evidenced by their computed HOMO and LUMO energies cellulosechemtechnol.ro. The magnitude of the HOMO-LUMO gap is a crucial indicator of the stability of these lignin (B12514952) precursors cellulosechemtechnol.ro. Generally, a large HOMO-LUMO gap indicates high stability and low reducibility in chemical reactions youtube.com.

FMO Properties for Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method | Reference |

| (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Not specified | Not specified | 3.65 | TD-DFT/B3LYP/6-311G(d,p) | frontiersin.orgresearchgate.net |

| Quinoline | -6.646 | -1.816 | 4.83 | DFT/B3LYP/6-31+G(d,p) | scirp.org |

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 | B3LYP/6-31G(d,p) | nih.gov |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack nih.gov.

In the analysis of (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, the MEP map showed that the most negative potential is located around the electronegative oxygen atom of the carbonyl group, while the hydrogen atoms are in regions of positive electrostatic potential frontiersin.orgresearchgate.net. A similar pattern was observed for (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, where the negative charge is concentrated on the carbonyl group and the positive regions are over the phenyl rings reddit.com. This charge distribution is crucial for understanding hydrogen bonding interactions and the sites of chemical reactivity nih.gov.

Vibrational Frequency Calculations and Correlation with Experimental IR Spectra

Theoretical vibrational frequency calculations using DFT are often performed to complement experimental infrared (IR) and Raman spectroscopy. The calculated frequencies are typically scaled to correct for anharmonicity and the limitations of the theoretical method, allowing for a more accurate assignment of the experimental vibrational bands researchgate.net.

For (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, vibrational assignments were made by comparing the experimental FT-IR absorption peaks with scaled frequencies obtained from DFT calculations frontiersin.org. The study noted that the strong conjugation of the enone system with the aromatic rings resulted in a decrease in the IR absorption frequencies for the carbonyl and alkene stretching modes frontiersin.org. In studies of other alcohols, the O-H stretching vibration is a prominent feature, often appearing as a strong, broad peak in the IR spectrum around 3300-3600 cm⁻¹ nih.govijprems.commdpi.com. The broadening is typically due to intermolecular hydrogen bonding nih.gov.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excited states of molecules, allowing for the prediction of UV-Vis absorption spectra mdpi.comrsc.org. The method calculates excitation energies and oscillator strengths, which correspond to the position and intensity of absorption bands researchgate.net.

TD-DFT calculations performed on (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one in the gas phase were used to investigate its electronic properties and theoretical UV-Visible spectrum frontiersin.org. For many organic molecules, TD-DFT calculations can accurately reproduce experimental UV-Vis spectra, often with an error of only a few percent when an appropriate functional, basis set, and solvent model are used mdpi.com. For example, studies on various organic dyes have shown good correlation between theoretical and experimental data for energy transitions researchgate.netnih.gov.

Computational Studies on Related Allylic Alcohol Systems

Computational studies on cinnamyl alcohol and other related monolignols provide valuable context for understanding the properties of 3-(4-chlorophenyl)prop-2-en-1-ol. A combined in vitro and in silico study on cinnamyl alcohol, cinnamic acid, and cinnamaldehyde (B126680) investigated their potential as inhibitors of histone deacetylase 8 (HDAC8). The computational part of the study involved molecular docking, analysis of molecular descriptors, and DFT calculations to assess their binding energy and electronic properties, revealing them to be promising therapeutic candidates.

DFT studies on monolignols such as p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol have focused on their molecular geometry, FMO analysis, and MEP maps to understand their role as lignin precursors cellulosechemtechnol.ro. These calculations, using the B3LYP/6-31G(d,p) method, confirmed that charge transfer occurs within the monolignols and identified their reactive sites cellulosechemtechnol.ro. Such fundamental studies are essential for understanding the biosynthesis and structure of lignin, a major component of plant cell walls cellulosechemtechnol.ro.

Chemical Reactivity and Derivatization of 3 4 Chlorophenyl Prop 2 En 1 Ol

Reactions of the Hydroxyl Group

The primary alcohol functionality in 3-(4-chlorophenyl)prop-2-en-1-ol is a key site for derivatization through esterification, etherification, and oxidation reactions.

The hydroxyl group of this compound can readily undergo esterification with acylating agents such as acid chlorides or carboxylic acids under appropriate conditions. For instance, the reaction with 4-nitrobenzoyl chloride would yield the corresponding ester, 4-chlorocinnamyl 4-nitrobenzoate. This type of reaction, often carried out in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen chloride byproduct, is a standard method for converting alcohols to esters.

Similarly, esterification can be achieved with carboxylic acids using catalysts like dicyclohexylcarbodiimide (B1669883) (DCC) or through acid-catalyzed methods like Fischer esterification. nih.gov The synthesis of various cinnamyl esters is of interest in the flavor and fragrance industries and as precursors for smart polymer materials. nih.gov

Table 1: Representative Esterification Reaction

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | 4-Nitrobenzoyl chloride | 4-Chlorocinnamyl 4-nitrobenzoate | Acylation |

The synthesis of ethers from this compound can be accomplished through several methods. Cinnamyl alcohols have been shown to undergo etherification in the presence of catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) at elevated temperatures, leading to the formation of bis(cinnamyl) ethers. scirp.orgscirp.org Another effective method involves the use of molecular iodine as a catalyst for the solvolytic etherification of secondary cinnamyl alcohols, a reaction that proceeds efficiently under mild conditions. researchgate.netjst.go.jp These reactions highlight the potential for both symmetrical and unsymmetrical ether synthesis from 4-chlorocinnamyl alcohol.

As a primary alcohol, this compound can be oxidized to either the corresponding aldehyde, 3-(4-chlorophenyl)prop-2-enal (4-chlorocinnamaldehyde), or the carboxylic acid, 3-(4-chlorophenyl)prop-2-enoic acid (4-chlorocinnamic acid), depending on the choice of oxidizing agent and reaction conditions.

The selective oxidation to the aldehyde can be achieved using milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC). researchgate.net The use of oxygen as an oxidant in the presence of a silver-cobalt bimetallic catalyst has also been reported for the highly selective oxidation of cinnamyl alcohol to cinnamaldehyde (B126680). mdpi.com

For the complete oxidation to the carboxylic acid, stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium are typically employed. sciencemadness.org Peroxidases have also been shown to oxidize cinnamyl alcohols. nih.gov

Table 2: Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Product | Product Type |

| This compound | Pyridinium chlorochromate (PCC) | 3-(4-Chlorophenyl)prop-2-enal | Aldehyde |

| This compound | Potassium permanganate (KMnO₄) | 3-(4-Chlorophenyl)prop-2-enoic acid | Carboxylic Acid |

Reactions of the Carbon-Carbon Double Bond

The alkene functionality in this compound is susceptible to reactions that saturate the double bond or add new functional groups across it.

The carbon-carbon double bond can be reduced through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. The expected product of this reaction is 3-(4-chlorophenyl)propan-1-ol, where the double bond is saturated while the hydroxyl group remains intact. tcichemicals.comchemdad.com It is also possible to achieve selective reduction of the double bond in the presence of other reducible functional groups under carefully controlled conditions.

The double bond in this compound can participate in addition reactions. Due to the electron-withdrawing nature of the phenyl ring and the potential for conjugation, the double bond can react with both electrophiles and nucleophiles.

Electrophilic addition reactions can be initiated by reagents such as halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr), which would add across the double bond.

Nucleophilic addition, specifically conjugate (or Michael) addition, is also a possibility, particularly in derivatives where the alcohol has been oxidized to the aldehyde or a similar electron-withdrawing group. cem.com In such cases, a nucleophile can add to the β-carbon of the α,β-unsaturated system. The reactivity of the double bond towards nucleophiles is enhanced in the corresponding aldehyde or ketone derivatives. byjus.commasterorganicchemistry.com

Epoxidation and Hydroxylation Reactions

The carbon-carbon double bond in this compound is susceptible to electrophilic attack, leading to the formation of epoxides and diols. These reactions are often stereoselective, providing routes to chiral building blocks.

Epoxidation: The epoxidation of allylic alcohols like this compound can be achieved using various oxidizing agents. A prominent method is the Sharpless asymmetric epoxidation, which allows for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols. organicreactions.orgwikipedia.org This reaction utilizes a catalyst system composed of titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) as the oxidant. organicreactions.orgwikipedia.org

The stereochemical outcome of the Sharpless epoxidation is highly predictable. The choice of the chiral tartrate ligand dictates which face of the alkene is epoxidized. When using (+)-diethyl tartrate, the epoxide is formed on one face of the double bond, while (-)-diethyl tartrate directs the epoxidation to the opposite face. This predictability is a significant advantage in asymmetric synthesis. numberanalytics.com For this compound, the reaction would proceed as follows:

The reaction is typically carried out in the presence of molecular sieves to ensure anhydrous conditions. wikipedia.org The resulting chiral epoxide is a versatile intermediate that can undergo ring-opening reactions to produce a variety of functionalized compounds, including diols and aminoalcohols. organicreactions.orgwikipedia.org

Allylic Rearrangements and Solvolysis Studies

The allylic nature of the alcohol makes this compound and its derivatives susceptible to allylic rearrangements, where the double bond and a substituent on the allylic carbon exchange positions. These rearrangements can occur under various conditions and are often observed during substitution or solvolysis reactions.

Solvolysis of derivatives of this compound, such as the corresponding chloride, has been a subject of interest for understanding reaction mechanisms. The rate of solvolysis is influenced by the solvent polarity and the electronic effects of the substituents on the phenyl ring. For example, studies on the solvolysis of cinnamyl chlorides have shown that the reaction rates can be correlated using the Grunwald-Winstein equation, which takes into account the solvent's ionizing power and nucleophilicity. researchgate.net The presence of the electron-withdrawing chloro group on the phenyl ring is expected to influence the stability of any carbocationic intermediate formed during the reaction, thereby affecting the solvolysis rate. researchgate.net

Formation of Substituted Derivatives

The hydroxyl group and the allylic position of this compound are key sites for the introduction of new functional groups, leading to a wide array of derivatives.

The allylic hydroxyl group can be readily converted into other functional groups via substitution reactions. These transformations often proceed through an allylic rearrangement.

Allylic Amination: The direct conversion of the allylic alcohol to an allylic amine can be achieved through methods like the Overman rearrangement. This powerful reaction involves the organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of an intermediate allylic trichloroacetimidate, formed by the reaction of the alcohol with trichloroacetonitrile. This method allows for the stereospecific introduction of a nitrogen-containing group.

Allylic Azides: The synthesis of allylic azides from allylic alcohols can be accomplished through various methods, including the use of a zinc azide (B81097) complex or under Mitsunobu-type conditions. nih.gov These reactions can sometimes proceed with an accompanying Winstein rearrangement, where the initial product rearranges to a more stable isomer. nih.gov Iron-catalyzed azidation of allylic alcohols also provides a direct route to these valuable synthetic intermediates. organic-chemistry.org

Allylic Ethers: The hydroxyl group can be converted to an ether functionality through standard Williamson ether synthesis or by acid-catalyzed reactions with other alcohols.

The structure of this compound and its derivatives provides opportunities for intramolecular cyclization reactions to form various heterocyclic and carbocyclic systems.

Intramolecular Heck Reaction: Derivatives of this compound can be designed to undergo intramolecular Heck reactions. organicreactions.orgwikipedia.orgrsc.org For example, by introducing a suitable tether and a second double bond, it is possible to construct complex ring systems. The intramolecular Heck reaction is a powerful tool in organic synthesis for the formation of five- and six-membered rings and has been widely applied in the synthesis of natural products. wikipedia.orgchim.it The reaction is catalyzed by a palladium(0) complex and involves the oxidative addition of an aryl or vinyl halide to the palladium, followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination to afford the cyclized product. wikipedia.org

| Reaction Type | Reagents and Conditions | Product Type |

| Asymmetric Epoxidation | Ti(OiPr)4, (+)- or (-)-DET, TBHP, CH2Cl2, -20 °C | Chiral Epoxide |

| Allylic Azidation | Zn(N3)2·2py or PPh3, DIAD, HN3 | Allylic Azide |

| Intramolecular Heck | Pd(0) catalyst, base, suitable tethered derivative | Cyclized Product |

Applications of 3 4 Chlorophenyl Prop 2 En 1 Ol in Organic Synthesis

Role as a Synthetic Intermediate for Complex Organic Molecules

The principal utility of 3-(4-chlorophenyl)prop-2-en-1-ol in organic synthesis lies in its role as an intermediate, which can be elaborated into more complex structures. The allylic alcohol moiety is a key functional group that can undergo a variety of transformations.

One of the fundamental reactions of primary alcohols is oxidation. The oxidation of this compound can selectively yield 3-(4-chlorophenyl)prop-2-enal (4-chlorocinnamaldehyde), a valuable α,β-unsaturated aldehyde. This transformation is typically achieved using mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) to avoid over-oxidation to the carboxylic acid. The resulting aldehyde is a versatile intermediate for subsequent reactions such as Wittig olefinations, aldol (B89426) condensations, and the synthesis of various heterocyclic systems.

Furthermore, the hydroxyl group can be readily converted into a better leaving group, such as a tosylate or a halide, facilitating nucleophilic substitution reactions. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding allylic chloride or bromide. youtube.com These allylic halides are potent electrophiles for the introduction of the 4-chlorocinnamyl moiety into other molecules through reactions with nucleophiles like amines, thiols, and carbanions.

The hydroxyl group can also participate in ether and ester formation. Williamson ether synthesis, reacting the corresponding alkoxide with an alkyl halide, or acid-catalyzed etherification can be employed. Esterification, through reaction with carboxylic acids or their derivatives (e.g., acid chlorides or anhydrides), proceeds readily and is often used to protect the hydroxyl group or to introduce specific functionalities.

Below is a table summarizing key transformations of this compound as a synthetic intermediate.

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | Pyridinium chlorochromate (PCC) or MnO₂ | 3-(4-Chlorophenyl)prop-2-enal | Oxidation |

| This compound | Thionyl chloride (SOCl₂) | 3-(4-Chlorophenyl)prop-2-en-1-yl chloride | Substitution |

| This compound | Acetic anhydride, Pyridine (B92270) | 3-(4-Chlorophenyl)prop-2-en-1-yl acetate | Esterification |

| This compound | Sodium hydride, then Benzyl bromide | Benzyl 3-(4-chlorophenyl)prop-2-en-1-yl ether | Etherification |

Precursor in the Construction of Diverse Chemical Scaffolds

The reactivity of this compound extends to its use as a precursor for the construction of a variety of chemical scaffolds, particularly heterocyclic compounds. The allylic alcohol functionality can be a key element in cyclization reactions.

For example, substituted cinnamyl alcohols are known precursors for chromene derivatives, which are prevalent in many biologically active natural products. organic-chemistry.org While specific examples detailing the use of this compound in chromene synthesis are not abundant in the literature, the general strategy often involves the reaction of a cinnamyl alcohol derivative with a substituted phenol (B47542) under acidic or metal-catalyzed conditions. The reaction proceeds through the formation of an ether linkage followed by an intramolecular cyclization.

The double bond in this compound can also participate in cycloaddition reactions. For instance, [3+2] cycloadditions with suitable 1,3-dipoles can lead to the formation of five-membered heterocyclic rings. Although the direct use of this compound in this context is not extensively documented, the principle remains a powerful tool for scaffold generation.

Palladium-catalyzed reactions offer another avenue for scaffold construction. The allylic alcohol can undergo allylic substitution reactions with a wide range of nucleophiles, a reaction type that has been explored for cinnamyl alcohol itself. researchgate.netnih.govmit.edu Furthermore, the aryl chloride moiety can participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the attachment of various substituents to the phenyl ring and further diversification of the molecular scaffold. researchgate.net

The following table illustrates potential scaffold formations from this compound based on established synthetic methodologies for related compounds.

| Reaction Type | Reactant(s) | Resulting Scaffold | Potential Significance |

| Acid-catalyzed cyclization | Phenols | Chromenes | Core of many natural products and pharmaceuticals |

| [3+2] Cycloaddition | 1,3-Dipoles (e.g., Nitrones, Azides) | Five-membered heterocycles | Access to diverse heterocyclic libraries |

| Palladium-catalyzed allylic substitution | Various nucleophiles | Functionalized allylic systems | Versatile intermediates for further synthesis |

| Suzuki Coupling | Arylboronic acids | Biphenyl derivatives | Important structural motif in medicinal chemistry |

Utility in Multistep and Domino Processes for High-Efficiency Transformations

Domino, or cascade, reactions are highly efficient synthetic strategies that involve two or more bond-forming transformations in a single pot without the isolation of intermediates. These processes are advantageous in terms of atom economy, reduced waste, and operational simplicity. While specific domino reactions starting from this compound are not widely reported, its structure lends itself to such transformations.

A potential domino process could involve the in-situ oxidation of the alcohol to the corresponding aldehyde, followed by an immediate intramolecular or intermolecular reaction. For example, a domino oxidation-Wittig reaction sequence can convert primary alcohols into α,β-unsaturated esters or ketones in one pot. nih.gov Applying this to this compound, it could first be oxidized to 4-chlorocinnamaldehyde (B90052), which then reacts with a Wittig reagent present in the same reaction vessel to generate a more extended conjugated system.

Another possibility lies in multicomponent reactions (MCRs), which are a type of domino reaction where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. Benzyl alcohols, a class to which this compound belongs, have been utilized in MCRs to synthesize complex heterocyclic structures like benzoxazoles. nih.gov In such a reaction, the alcohol is first oxidized in situ to the aldehyde, which then participates in the multicomponent coupling.

The combination of the reactivity of the allylic alcohol and the aryl chloride offers further opportunities for sequential catalytic processes. For instance, a one-pot sequence could involve a palladium-catalyzed allylic substitution at the alcohol terminus, followed by a Suzuki or Buchwald-Hartwig coupling at the aryl chloride position, enabling the rapid assembly of complex molecular architectures.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

The synthesis of cinnamyl alcohols is often achieved through the selective reduction of the corresponding α,β-unsaturated aldehydes. A primary challenge is the chemoselective reduction of the carbonyl group without affecting the conjugated carbon-carbon double bond or the aromatic system. While methods for cinnamaldehyde (B126680) hydrogenation exist, dedicated research into efficient and novel routes for 3-(4-chlorophenyl)prop-2-en-1-ol is a critical area for future exploration. qub.ac.uk

Future research should focus on developing catalytic systems that offer high conversion and selectivity under mild conditions. This includes exploring novel metal catalysts, catalyst supports, and reaction media. For instance, the use of bimetallic nanoparticles or catalysts supported on structured materials like functionalized carbon nanotubes or ordered mesoporous alumina (B75360) could offer enhanced performance. mdpi.comresearchgate.net A possible reaction mechanism for base-promoted hydrogenation involves the activation of the aldehyde by a metal cation, facilitating hydride attack. researchgate.net

Table 1: Potential Synthetic Approaches for Future Investigation

| Approach | Catalyst/Reagent System | Rationale for Exploration | Potential Advantages |

|---|---|---|---|

| Selective Catalytic Hydrogenation | Supported Pt, Pd, or Ru catalysts with promoters (e.g., KOH) | Fine-tuning existing methods for cinnamaldehyde hydrogenation to optimize for the chloro-substituted variant. qub.ac.ukresearchgate.net | High atom economy, potential for continuous flow processes. |

| Transfer Hydrogenation | Formic acid, isopropanol (B130326), or glycerol (B35011) as H-donor with Ru or Ir complexes | Avoids the use of high-pressure gaseous hydrogen, offering a safer and more accessible laboratory method. | Milder reaction conditions, operational simplicity. |

| Chemoselective Reduction | Modified metal hydrides (e.g., Diisobutylaluminium hydride, Sodium borohydride (B1222165) with CeCl₃) | Offers high chemoselectivity for the carbonyl group over the alkene and chloro-aryl functionalities. | High yields and selectivity, well-established in organic synthesis. |

| Biocatalytic Reduction | Engineered enzymes (e.g., alcohol dehydrogenases) or whole-cell systems | Provides exceptional selectivity under environmentally benign aqueous conditions. | High enantioselectivity (if a chiral center is formed), green chemistry approach. |

Exploration of Catalytic Transformations Utilizing this compound as a Substrate

As a functionalized allylic alcohol, this compound is a versatile substrate for a wide range of catalytic transformations. Systematic exploration of its reactivity could yield a variety of valuable downstream products.

A key area of investigation is selective oxidation. The controlled oxidation of the alcohol to 4-chlorocinnamaldehyde (B90052) is a valuable transformation, as this aldehyde is a precursor for many other compounds. Research into heterogeneous catalysts, such as silver-cobalt nanoparticles on carbon nanotubes, could lead to green and efficient oxidation processes using molecular oxygen as the oxidant. mdpi.com

Conversely, the selective hydrogenation of the carbon-carbon double bond would produce 3-(4-chlorophenyl)-1-propanol, a saturated alcohol with different physical and chemical properties. sigmaaldrich.com Further research could identify catalysts that favor this transformation while preserving the hydroxyl group and the aromatic chloride.

Table 2: Potential Catalytic Transformations of this compound

| Reaction Type | Potential Product | Catalyst System to Explore | Significance of Transformation |

|---|---|---|---|

| Selective Oxidation | 4-Chlorocinnamaldehyde | Supported Ag, Au, or Pd nanoparticles; TEMPO-based systems | Synthesis of a key building block for chalcones, pharmaceuticals, and fragrances. mdpi.com |

| Selective Hydrogenation | 3-(4-Chlorophenyl)-1-propanol | Pd/C, Rh/Al₂O₃ under controlled conditions | Access to saturated chlorophenyl propanols used as intermediates. sigmaaldrich.com |

| Etherification | Allyl ethers | Acid or base catalysis (e.g., Williamson ether synthesis) | Creation of derivatives with modified solubility and reactivity for materials or biological applications. |

| Esterification | Cinnamate esters | Lipase (for kinetic resolution), Steglich or Fischer esterification | Synthesis of potential fragrance compounds, plasticizers, or polymer precursors. |

| Asymmetric Epoxidation | (2R,3S)- or (2S,3R)-3-(4-chlorophenyl)oxiran-2-yl)methanol | Sharpless, Jacobsen, or Shi epoxidation catalysts | Access to chiral building blocks with multiple functional groups for complex molecule synthesis. |

Advanced Computational Modeling for Predictive Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for predicting the properties and reactivity of molecules. While extensive computational studies have been performed on structurally related chalcones like (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, a dedicated theoretical investigation of this compound is a promising and unexplored avenue. materialsciencejournal.orgresearchgate.net

Future research could employ DFT to:

Optimize Molecular Geometry: Determine the most stable conformation and calculate key bond lengths and angles.

Analyze Electronic Structure: Map the molecular electrostatic potential (MEP) to identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule will interact with reagents. researchgate.net

Calculate Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity in pericyclic reactions and electronic properties. materialsciencejournal.org

Model Reaction Mechanisms: Simulate the transition states and energy profiles of potential reactions, such as oxidation or hydrogenation, to understand catalyst-substrate interactions and predict selectivity. This approach has been used to create descriptor-based models for screening alcohol dehydrogenation catalysts. cardiff.ac.uk

Table 3: Application of Computational Methods to this compound

| Computational Method | Information Gained | Relevance to Future Research |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, electronic properties (Mulliken charges, MEP), vibrational frequencies (IR/Raman spectra). researchgate.net | Provides fundamental understanding of molecular structure and predicts sites of chemical reactivity. |

| Time-Dependent DFT (TD-DFT) | Simulated UV-Vis absorption spectra, electronic transition energies. materialsciencejournal.org | Predicts optical properties and aids in the interpretation of experimental spectroscopic data. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of bonding characteristics and non-covalent interactions. | Elucidates the nature of intramolecular hydrogen bonds and other weak interactions that influence conformation. |

| Microkinetic Modeling | Prediction of reaction rates (Turnover Frequencies, TOF) on catalytic surfaces. cardiff.ac.uk | Enables in-silico screening of potential catalysts for transformations, accelerating experimental discovery. |

Investigation of Stereochemical Control in Derivatization

The structure of this compound features a prochiral double bond. Reactions that add across this bond can generate one or two new stereocenters, leading to the formation of stereoisomers. The development of methods for controlling this stereochemistry is a significant and valuable research direction.

A major focus should be on asymmetric catalysis. For example, asymmetric epoxidation of the allylic double bond would yield chiral epoxy alcohols, which are highly valuable synthetic intermediates. Similarly, asymmetric dihydroxylation would produce chiral triols. Research into chromium-catalyzed asymmetric couplings or organocatalytic additions could lead to the synthesis of complex chiral molecules, such as β-amino alcohols, using this compound as a starting material. organic-chemistry.orgresearchgate.net The principles of stereocontrol are well-established in the synthesis of complex natural products and could be readily applied here. nih.govnih.gov

Potential as a Building Block in Materials Science

The unique combination of a polymerizable allyl alcohol group, a rigid chlorophenyl ring, and a hydroxyl group for hydrogen bonding makes this compound an intriguing candidate for materials science applications.

Future investigations could explore its use as a monomer in polymerization reactions. Radical polymerization of the vinyl group or polycondensation reactions involving the hydroxyl group could lead to novel polymers with tailored properties, such as thermal stability, refractive index, and flame retardancy (due to the chlorine atom).

Furthermore, the molecule possesses the necessary features for the construction of supramolecular assemblies. The aromatic ring can participate in π–π stacking, while the hydroxyl group is a hydrogen bond donor and acceptor. This opens up avenues for designing self-assembling systems like liquid crystals, organogels, or other ordered structures, driven by non-covalent interactions. mdpi.com

Investigation of Non-linear Optical Properties in its Pure Form

Non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. Research has shown that related chalcones with a donor-π-acceptor (D-π-A) framework, such as 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, can exhibit significant NLO responses. ripublication.com These molecules typically feature an electron-donating group and an electron-accepting group connected by a π-conjugated system.

In this compound, the chlorophenyl group and the vinyl moiety form a π-conjugated system. The hydroxyl group acts as a weak electron donor. While it lacks the strong acceptor group (like a carbonyl) found in high-performance NLO chalcones, the fundamental components for NLO activity are present. ripublication.com

An important avenue for future research would be the theoretical and experimental quantification of the NLO properties (e.g., hyperpolarizability) of the pure alcohol. This would establish a baseline and determine if it possesses any intrinsic NLO response. A subsequent and more promising direction would be to use the alcohol as a scaffold, chemically modifying the hydroxyl group into a stronger donor or acceptor moiety to significantly enhance the NLO effect, creating novel D-π-A or A-π-D structures distinct from the classic chalcone (B49325) framework.

Conclusion

Summary of Current Understanding and Research Landscape

3-(4-Chlorophenyl)prop-2-en-1-ol is a well-characterized compound with established synthetic routes, primarily through the selective reduction of 4-chlorocinnamaldehyde (B90052). Its chemical reactivity is dominated by the allylic alcohol functionality, which allows for selective oxidation to the corresponding aldehyde or carboxylic acid. The research landscape is largely focused on the development of efficient catalytic systems for its synthesis and transformation. Studies often involve advanced catalytic methods, including the use of palladium, gold, and bimetallic nanoparticles to achieve high selectivity and yield in reactions such as oxidation and C-C coupling. researchgate.netshokubai.orgrsc.orgrsc.org

Significance of this compound in Modern Synthetic Chemistry

The significance of this compound lies in its role as a versatile building block. The presence of multiple reactive sites—the hydroxyl group, the alkene, and the chloro-substituted phenyl ring—allows for a wide range of chemical modifications. It serves as a key intermediate for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials. semanticscholar.org Its derivatives, such as the corresponding aldehydes and acids, are also valuable in their own right. The methodologies developed for the synthesis and reactions of this and related cinnamyl alcohols, such as the Heck and Suzuki couplings, are cornerstones of modern C-C bond-forming strategies. semanticscholar.orgresearchgate.net

Outlook for Future Academic Contributions

Future research is likely to continue in several key directions. There is ongoing interest in developing more sustainable and efficient catalytic systems, particularly those that utilize earth-abundant metals or operate under milder, greener conditions. semanticscholar.org Further exploration of its use in multicomponent reactions and cascade sequences could lead to the rapid assembly of complex molecular architectures. acs.org Additionally, the unique electronic properties conferred by the chlorine substituent may be exploited in the design of novel functional materials or biologically active compounds, prompting further investigation into its application in medicinal chemistry and materials science. The development of stereoselective reactions involving the chiral center that can be generated at the alcohol carbon also remains an area of academic interest.

Q & A

Basic: What are the most reliable synthetic routes for 3-(4-Chlorophenyl)prop-2-en-1-ol, and how can reaction conditions be optimized to improve yield?

Answer:

The compound can be synthesized via Claisen-Schmidt condensation between 4-chlorobenzaldehyde and acetaldehyde derivatives, followed by selective reduction of the α,β-unsaturated ketone intermediate. For stereoselective synthesis, catalytic hydrogenation using Pd/C or PtO₂ under controlled H₂ pressure (1–3 atm) minimizes over-reduction of the double bond . Optimization includes adjusting solvent polarity (e.g., ethanol/water mixtures) and temperature (60–80°C) to enhance regioselectivity. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures >95% purity.

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

Answer:

- ¹H NMR : The hydroxyl proton (δ 1.8–2.2 ppm, broad singlet) and allylic protons (δ 5.8–6.5 ppm, doublets with coupling constants J ≈ 15–16 Hz for trans-configuration) confirm the enol structure.

- IR : Stretching vibrations at ~3300 cm⁻¹ (O-H), 1680 cm⁻¹ (C=C), and 1090 cm⁻¹ (C-Cl) .

- X-ray Crystallography : SHELX software (e.g., SHELXL-2018) refines crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across studies?

Answer:

Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent controls) or impurities. To address this:

- Replicate assays under standardized protocols (e.g., NIH/3T3 fibroblast viability assays with DMSO controls ≤0.1%).

- Conduct purity analysis via HPLC (C18 column, acetonitrile/water gradient) to rule out degradation products .

- Use molecular docking (AutoDock Vina) to validate interactions with proposed enzyme targets (e.g., cyclooxygenase-2) and compare binding affinities with structurally analogous compounds .

Advanced: What computational methods are suitable for predicting the nonlinear optical (NLO) properties of this compound?

Answer:

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates hyperpolarizability (β) and dipole moments, which correlate with NLO activity. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess charge transfer efficiency. Crystallographic data (e.g., space group Pna2₁) from SHELXL-refined structures provide input for solid-state polarization simulations .

Advanced: How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

Answer:

Asymmetric reduction of the prochiral ketone precursor using Corey-Bakshi-Shibata (CBS) catalyst or Noyori hydrogenation (Ru-BINAP complexes) achieves >90% enantiomeric excess (ee). Monitor stereochemistry via chiral HPLC (Chiralpak AD-H column) or optical rotation comparisons with literature values .

Basic: What are the common degradation pathways of this compound under varying storage conditions?

Answer:

- Photodegradation : UV exposure (λ = 254 nm) induces E/Z isomerization of the double bond. Use amber vials for storage.

- Oxidation : Air exposure forms 3-(4-chlorophenyl)prop-2-en-1-one, detectable via GC-MS (m/z 168 for [M-Cl]+). Stabilize with antioxidants like BHT (0.01% w/v) .

Advanced: How do crystal packing interactions influence the physicochemical stability of this compound?

Answer:

X-ray diffraction reveals intermolecular O-H∙∙∙Cl hydrogen bonds (2.8–3.0 Å) and π-π stacking (3.4 Å) between chlorophenyl rings. These interactions enhance thermal stability (TGA shows decomposition >200°C) but may reduce solubility in apolar solvents. Use Mercury software to visualize packing motifs and predict dissolution behavior .

Basic: What methodologies are recommended for quantifying trace impurities in this compound batches?

Answer:

RP-HPLC with UV detection (λ = 220 nm) using a Zorbax Eclipse Plus C18 column (4.6 × 150 mm, 5 µm). Mobile phase: 0.1% TFA in water/acetonitrile (70:30 v/v). Validate method per ICH Q2(R1) guidelines, ensuring LOD ≤0.05% for residual solvents (e.g., ethyl acetate) .

Advanced: What strategies mitigate by-product formation during the oxidation of this compound to its carboxylic acid derivative?

Answer:

Controlled oxidation with Jones reagent (CrO₃/H₂SO₄) at 0–5°C minimizes over-oxidation. Alternatively, enzymatic oxidation using Pseudomonas putida lipoxygenase under mild conditions (pH 7.4, 25°C) achieves >80% selectivity. Monitor reaction progress via TLC (Rf = 0.3 in 1:1 hexane/EtOAc) .

Advanced: How can researchers correlate the electronic structure of this compound with its reactivity in nucleophilic substitutions?

Answer:

Natural Bond Orbital (NBO) analysis at the M06-2X/def2-TZVP level identifies electron-deficient sites (e.g., C-2 of the allyl chain) prone to nucleophilic attack. Kinetic studies (Eyring plots) under varying solvents (DMF vs. THF) quantify activation energies, guiding optimal conditions for SN₂ reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.